
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide” is a complex organic molecule. It contains a bromo-fluorophenyl group, a methylsulfonylpropyl group, and a cyanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromo-fluorophenyl group, the methylsulfonylpropyl group, and the cyanamide group would each contribute to the overall molecular geometry .Aplicaciones Científicas De Investigación
Cyanamide in Liver Function Studies
Cyanamide, an aversive drug, has been widely used in Japan and has shown to develop ground-glass inclusion bodies in hepatocytes, which may be associated with portal inflammation and fibrosis. Studies have compared the effects of cyanamide and disulfiram on liver function in alcoholics. It was observed that cyanamide-treated alcoholics who relapse in drinking show more severe portal inflammation along with the emergence of ground-glass inclusions compared to those treated with disulfiram. Elevated serum transaminases and mild to moderate re-elevations of ALT after alcohol detoxification were more frequently observed in patients who took cyanamide than in those who took disulfiram, indicating a more frequent association of cyanamide with elevations of ALT that persisted after abstinence (Tamai et al., 2000).
Interaction with Ethanol Metabolism
Cyanamide is a potent inhibitor of aldehyde dehydrogenase (ALDH), used in the treatment of alcoholics. When used in the presence of ethanol, it causes an accumulation of acetaldehyde, a toxic metabolite of ethanol, leading to unpleasant side-effects. Studies have indicated that this accumulation of acetaldehyde can activate the hypothalamic-pituitary-adrenal (HPA) axis in rats, suggesting a central mechanism of action (Kinoshita et al., 2001).
Cyanamide in Aplastic Anemia Studies
Cyanamide has been reported in a case of possible cyanamide-induced severe marrow aplasia. A patient developed severe aplastic anemia with a temporal relation of hematological recovery after drug discontinuation, indicating a potential myelosuppressive adverse effect of cyanamide. It was suggested that patients on therapy with cyanamide should be checked with periodic complete blood counts and the drug should be discontinued if signs of cytopenia appear (Ríos-Herranz et al., 1992).
Cyanamide in Skin Reaction Studies
Cases of cyanamide-induced drug eruption have been documented, with symptoms ranging from exfoliative dermatitis to lichen-planus-like eruption. Histopathological examination revealed mononuclear cell infiltration in the upper dermis with epidermotropism and dyskeratosis of the epidermal cells. The infiltrating cells were mainly T4-positive lymphocytes, suggesting that the skin reaction induced by cyanamide may be included in the spectrum of lichenoid drug eruptions (Kawana, 1997).
Safety and Hazards
Propiedades
IUPAC Name |
(3-bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O2S/c1-18(16,17)6-2-5-15(8-14)9-3-4-11(13)10(12)7-9/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVINKQVOYXELTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN(C#N)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorophenyl)-(3-methylsulfonylpropyl)cyanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2637405.png)
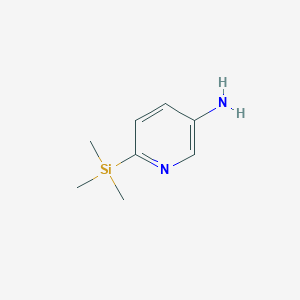
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2637410.png)
![6-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2637413.png)
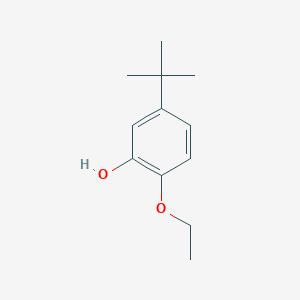
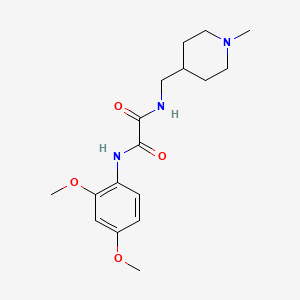
![Tert-butyl 4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2637416.png)
![2-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl-(3-methylcyclobutyl)amino]ethanesulfonyl fluoride](/img/structure/B2637419.png)
![1-methyl-8-(3-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2637423.png)
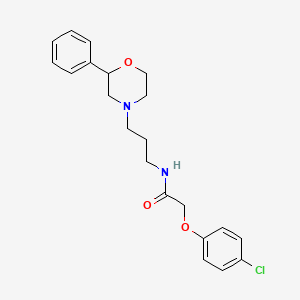

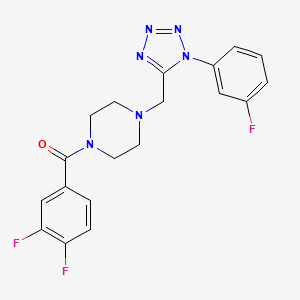
![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)